molecular formula C13H18O B2755454 4,4-Dimethyl-1-phenylpentan-3-one CAS No. 5195-24-4

4,4-Dimethyl-1-phenylpentan-3-one

Cat. No. B2755454
CAS RN: 5195-24-4
M. Wt: 190.286
InChI Key: ABLXCWZAGVGYGN-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-phenylpentan-3-one is a chemical compound with the molecular formula C13H18O . It has a molecular weight of 190.29 . The compound is liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 4,4-dimethyl-1-phenyl-3-pentanone . The InChI code for this compound is 1S/C13H18O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 .

Scientific Research Applications

Conformational Analysis and Molecular Structure

Research has investigated the molecular structure, conformational stabilities, and intramolecular hydrogen bonding of 4,4-Dimethyl-1-phenylpentan-3-one (DMPD). Using density functional theory (DFT) calculations and experimental results, the study explored various cis-enol forms of DMPD, revealing negligible energy differences between three stable chelated enol forms. This research emphasizes the molecular stability and hydrogen bond strength of DMPD, contributing significantly to understanding its chemical properties and potential applications (Afzali et al., 2014).

Synthesis Techniques

Another aspect of scientific research involving 4,4-Dimethyl-1-phenylpentan-3-one focuses on its synthesis. Using 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone as raw materials, the compound was synthesized through condensation and hydrogenation processes. This research highlights the efficiency of the synthesis, achieving high yield and purity, which is crucial for its application in various fields (Shen De-long, 2007).

Role in Ligand Construction

The compound is also researched for its potential in creating ambidentate ligands for functional materials. The coordination chemistry of the anion derived from 4,4-Dimethyl-1-phenylpentan-3-one was re-examined with various metal species, offering insights into its use in complex materials and potential applications in responsive technologies (Kołodziejski et al., 2017).

Electrochemical Behavior

The electrochemical behavior of 4,4-Dimethyl-1-phenyl-1-penten-3-one, a closely related compound, has been studied to understand its reaction in acidic media. This research contributes to the broader understanding of the electrochemical properties of similar compounds, which can be critical in designing and optimizing electrochemical systems and processes (Almirón et al., 1988).

Conformation of Diastereoisomeric Pairs

Studies have also been conducted on the conformations of diastereoisomeric pairs of molecules structurally related to 4,4-Dimethyl-1-phenylpentan-3-one. This research contributes to the understanding of molecular interactions and conformational dynamics, which are essential in the field of stereochemistry and the design of chiral compounds (Kodama et al., 1979).

properties

IUPAC Name

4,4-dimethyl-1-phenylpentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLXCWZAGVGYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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